molecular formula C21H28N2O5S B11299105 N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide

N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide

Cat. No.: B11299105
M. Wt: 420.5 g/mol
InChI Key: AVPOTKZELUCROK-UHFFFAOYSA-N
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Description

The compound “N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide” is a structurally complex molecule featuring a pyrrole core substituted with a 3-methoxypropyl group at position 1, 4,5-dimethyl groups, and a phenylsulfonyl moiety at position 3.

Key structural attributes include:

  • Pyrrole core: A five-membered aromatic heterocycle, modified with bulky substituents that may influence steric interactions.
  • Phenylsulfonyl group: An electron-withdrawing substituent that could enhance metabolic stability or modulate electronic properties .
  • 3-Methoxypropyl chain: A polar, flexible alkyl group that may improve solubility or influence pharmacokinetics .

Synthetic routes may involve cycloaddition or sulfonylation strategies akin to those in (e.g., phenylsulfonyl group introduction via azide-enamine reactions) .

Properties

Molecular Formula

C21H28N2O5S

Molecular Weight

420.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-1-(3-methoxypropyl)-4,5-dimethylpyrrol-2-yl]oxolane-2-carboxamide

InChI

InChI=1S/C21H28N2O5S/c1-15-16(2)23(12-8-13-27-3)20(22-21(24)18-11-7-14-28-18)19(15)29(25,26)17-9-5-4-6-10-17/h4-6,9-10,18H,7-8,11-14H2,1-3H3,(H,22,24)

InChI Key

AVPOTKZELUCROK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C3CCCO3)CCCOC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide typically involves multiple steps, including the formation of the pyrrole ring, the introduction of the phenylsulfonyl group, and the attachment of the tetrahydrofuran ring. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds and functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound’s reactivity stems from its structural components:

  • Pyrrole ring : Susceptible to electrophilic substitution or oxidation due to aromaticity and electron-rich nature.

  • Phenylsulfonyl group : Acts as a strong electron-withdrawing group, potentially enabling nucleophilic aromatic substitution or elimination reactions.

  • Carboxamide group : Prone to hydrolysis under acidic or basic conditions, generating carboxylic acids or amines.

  • 3-methoxypropyl substituent : Enhances lipophilicity and may undergo elimination or nucleophilic substitution.

Nucleophilic Substitution

The carboxamide group can react with nucleophiles (e.g., amines, alcohols) under basic conditions, replacing the amide with alternative functional groups.

Elimination Reactions

The methoxypropyl chain may undergo elimination to form double bonds, influenced by solvent polarity and temperature.

Oxidation

The phenylsulfonyl group could undergo oxidation, though harsh conditions may be required.

Functional Group Transformations

The tetrahydrofuran (THF) moiety may participate in ring-opening reactions or act as a leaving group in substitution pathways.

Reaction Conditions and Kinetics

Parameter Details Sources
Solvent Polar aprotic solvents (e.g., THF, DMF) stabilize intermediates during synthesis.
Temperature Reflux conditions drive amidation and substitution reactions to completion .
Catalysts Copper(I) iodide and cesium carbonate facilitate coupling reactions .
Monitoring TLC and NMR spectroscopy track reaction progress and purity.

Comparative Analysis of Related Compounds

Compound Key Differences Reactivity Implications
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]THF-2-carboxamide Prop-2-en-1-yl substituent instead of 3-methoxypropyl.Increased reactivity due to unsaturation.
Pyrrole derivatives with sulfonamide groups Lacks THF carboxamide moiety .Reduced potential for amidation-related reactions.
Thiophene-carboxamide analogs Thiophene replaces THF carboxamide.Altered electronic properties and reactivity.

Research Findings and Implications

  • Biological Activity : While direct biological data for this compound is limited, analogs with similar structures (e.g., pyrrole-sulfonamide derivatives) exhibit anti-inflammatory properties via inhibition of nitric oxide production.

  • Synthesis Optimization : Microwave-assisted methods and controlled pH conditions are critical for achieving high yields and purity .

  • Stability : The compound’s stability under various conditions (e.g., acidic hydrolysis) is influenced by its functional group arrangement.

This compound’s complex reactivity profile underscores its potential in medicinal chemistry, particularly for developing targeted therapeutics. Further studies on its pharmacokinetics and in vivo efficacy are warranted.

Scientific Research Applications

Biological Activities

The compound has been studied for several biological activities, which can be categorized as follows:

Antioxidant Activity

Research indicates that N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

Antihypertensive Effects

The compound has shown potential in lowering blood pressure through the inhibition of angiotensin-converting enzyme (ACE). This mechanism is vital for the development of antihypertensive medications, as ACE plays a key role in the regulation of blood pressure.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains. Its efficacy was evaluated using agar diffusion methods, indicating its potential as a candidate for developing new antimicrobial agents.

Case Study 1: Antioxidant Potentials

A study characterized several analogs derived from this compound and evaluated their antioxidant activities using the DPPH assay. The findings indicated that these derivatives exhibited enhanced antioxidant capabilities compared to their parent compounds, suggesting potential applications in nutraceutical formulations aimed at combating oxidative stress.

Case Study 2: Antihypertensive Evaluation

In a pharmacological assessment involving synthesized compounds similar to this compound, certain derivatives demonstrated significant ACE inhibition. This suggests their potential therapeutic applications in managing hypertension and related cardiovascular conditions.

Case Study 3: Antimicrobial Studies

Compounds similar to this one were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed effective inhibition zones confirming their potential as new antimicrobial agents.

Summary Table of Biological Activities

Activity TypeObservationsReferences
AntioxidantSignificant free radical scavenging ability
AntihypertensiveInhibition of ACE; potential for hypertension treatment
AntimicrobialEffective against various bacterial strains

Mechanism of Action

The mechanism of action of N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Heterocyclic Core Structural Comparison

Compound Heterocycle Key Features Reference
Target Compound Pyrrole 3-Phenylsulfonyl, 4,5-dimethyl substituents -
1-[N-(Phenylsulfonyl)benzohydrazonoyl]-1,2,3-triazole () Triazole Non-aromatic dihydrotriazole, benzohydrazonoyl substituent
6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide () Diazaspiro nonene Spirocyclic system, trifluoromethyl groups
1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide () Isobenzofuran Fused bicyclic system, fluorophenyl substituent
  • Pyrrole vs. Triazole () : The triazole’s aromaticity and smaller ring size may enhance metabolic stability but reduce steric bulk compared to the substituted pyrrole .
  • Spiro Systems () : The diazaspiro structure imposes conformational rigidity, contrasting with the pyrrole’s planar geometry .

Functional Group Analysis

Sulfonyl Groups

The phenylsulfonyl group in the target compound is shared with ’s triazole derivatives and ’s cobaltate complex (Table 2):

Table 2: Sulfonyl-Containing Compounds

Compound Sulfonyl Context Biological/Physical Impact Reference
Target Compound Pyrrole-C3 substituent Electron withdrawal, stability -
Triazole N-Linked to triazole Stabilizes cycloadduct intermediates
Sodium bis[...]cobaltate(1-) () Benzenesulfonamidato ligand Metal chelation, solubility

Tetrahydrofuran Carboxamide Moieties

The tetrahydrofuran-2-carboxamide group is structurally analogous to motifs in and :

  • : A tetrahydrofuran-linked carboxamide in a spiro system suggests this group may serve as a hydrogen-bond donor/acceptor in target interactions .
  • : The nucleoside analog (2R,3S,4R,5R)-2-(hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol uses a tetrahydrofuran ring as a sugar surrogate, emphasizing its role in molecular recognition .

In the target compound, the tetrahydrofuran carboxamide may enhance solubility or participate in specific binding interactions absent in compounds with non-carboxamide tetrahydrofuran derivatives.

Substituent Effects

3-Methoxypropyl Group

This substituent is also present in ’s cobaltate complex, where it likely modulates solubility and steric hindrance. In the target compound, it may reduce crystallinity or improve bioavailability .

4,5-Dimethyl Pyrrole Substitution

The dimethyl groups on the pyrrole are unique among the compared compounds. These substituents may increase hydrophobicity or block metabolic oxidation sites, enhancing stability.

Biological Activity

N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide (CAS Number: 1010885-48-9) is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by a pyrrole ring and various substituents, suggests diverse biological activities, particularly in anti-inflammatory and immunomodulatory pathways. This article explores the biological activity of this compound through various studies and findings.

Molecular Formula : C21H28N2O5S
Molecular Weight : 420.5 g/mol
Structure : The compound features a pyrrole ring substituted with a phenylsulfonyl group and a methoxypropyl moiety, enhancing its lipophilicity and potential pharmacokinetic properties .

Anti-inflammatory Effects

Research indicates that derivatives of pyrrole compounds exhibit notable anti-inflammatory properties. In particular, studies have shown that similar compounds can attenuate nitric oxide (NO) production in activated microglial cells, which are crucial in neuroinflammatory responses. For example, a related study demonstrated that certain substituted tetrahydropyridines effectively reduced NO production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells with IC50 values ranging from 12.92 μM to 19.63 μM .

Table 1: Anti-inflammatory Properties of Pyrrole Derivatives

CompoundLPS-NO2 IC50 (μM)
Dexamethasone<1.0
L-N6-(1-iminoethyl)lysine3.16
9i (SO2)12.92
9j (SO2)14.64
9k (SO2)19.43

These findings suggest that this compound may similarly exert immunomodulatory effects through inhibition of pro-inflammatory cytokines such as IL-1α and IL-6, potentially providing therapeutic benefits in conditions characterized by inflammation .

The anti-inflammatory mechanisms of this compound may involve the inhibition of inducible nitric oxide synthase (iNOS) and the modulation of cytokine release. Similar compounds have been shown to block iNOS expression and reduce the secretion of key inflammatory mediators in activated microglial cells, indicating that this compound could follow analogous pathways .

Study on Neuroprotection

In a study focusing on neuroprotective agents, several pyrrole derivatives were evaluated for their ability to protect against neurodegenerative processes. The results indicated that these compounds could significantly reduce oxidative stress markers and inflammatory cytokines in neuronal cell cultures exposed to neurotoxic agents. This suggests a potential role for this compound in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Q & A

Q. What are the key steps for synthesizing N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of the pyrrole core, alkylation of the nitrogen atom with 3-methoxypropyl groups, and carboxamide formation via coupling reactions. For example, THF is often used as a solvent for intermediates, and purification employs silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) . Purity validation requires HPLC (>95%) and spectroscopic confirmation (NMR, HRMS).

Q. Which spectroscopic techniques are optimal for structural confirmation of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assigns proton environments (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons from phenylsulfonyl at δ 7.5–8.0 ppm) and carbon backbone.
  • HRMS : Confirms molecular weight (e.g., [M+H]+ calculated for C22H30N2O5S: 458.18).
  • X-ray crystallography : Resolves conformational details (e.g., dihedral angles between tetrahydrofuran and pyrrole rings), as demonstrated in analogous studies .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon) at –20°C. Stability tests (TGA/DSC) should monitor decomposition temperatures. Avoid aqueous or protic solvents to prevent hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yield and selectivity for this compound?

  • Methodological Answer : Use fractional factorial designs to screen critical variables (e.g., temperature, catalyst loading, solvent ratio). For example:
FactorLow LevelHigh Level
Reaction Temperature60°C100°C
Catalyst (mol%)5%15%
Solvent (THF:H2O)9:15:1

Response surface methodology (RSM) identifies optimal conditions, reducing trial count by 40–60% while maximizing yield .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?

  • Methodological Answer : Discrepancies may arise from dynamic processes (e.g., rotamers in solution). Strategies include:
  • VT-NMR : Probe temperature-dependent conformational changes.
  • DFT calculations : Compare theoretical NMR shifts (B3LYP/6-31G*) with experimental data to identify dominant conformers .
  • Crystallographic validation : Cross-check solution-state data with solid-state structures .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

  • Methodological Answer :
  • Reaction path search : Use quantum chemical calculations (e.g., Gaussian 16) to map energy profiles for sulfonylation or carboxamide formation.
  • Molecular docking : Screen binding affinities with target proteins (e.g., AutoDock Vina) to prioritize bioactivity assays .

Q. How can bioactivity hypotheses (e.g., enzyme inhibition) be validated experimentally?

  • Methodological Answer :
  • In vitro assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry.
  • SAR studies : Synthesize analogs (e.g., varying methoxypropyl chain length) to correlate structural features with activity .

Q. What advanced techniques elucidate conformational dynamics in solution?

  • Methodological Answer :
  • NOESY/ROESY NMR : Detect through-space interactions to infer 3D arrangements.
  • Molecular dynamics simulations : Model time-dependent behavior (e.g., AMBER force fields) under physiological conditions .

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